molecular formula CH7N5O3 B042357 Aminoguanidine nitrate CAS No. 10308-82-4

Aminoguanidine nitrate

Cat. No. B042357
CAS RN: 10308-82-4
M. Wt: 137.1 g/mol
InChI Key: PMGFHEJUUBDCLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Aminoguanidine nitrate, specifically in the form of 3-amino-1-nitroguanidine (ANQ), is synthesized via hydrazinolysis of nitroguanidine. This process involves the reaction of nitroguanidine with hydrazine, leading to the formation of ANQ. Transition metal complexes of ANQ have been explored, demonstrating the compound's versatility in forming complexes with metals such as Co, Ni, Cu, Zn, and Ag. These complexes are synthesized by dissolving ANQ in solutions containing transition metal salts, showcasing ANQ's reactivity and potential in creating a variety of metal complexes (Fischer et al., 2013).

Molecular Structure Analysis

The molecular structure of ANQ and its complexes have been elucidated using low temperature single-crystal X-ray diffraction. This detailed analysis reveals the crystalline structures of ANQ when combined with different metals and anions, providing insights into its molecular geometry and the nature of its bonds. These structural insights are crucial for understanding the chemical behavior and reactivity of ANQ and its complexes (Fischer et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of aminoguanidine nitrate is showcased through its ability to form various complexes with transition metals. These complexes exhibit diverse properties, including different decomposition temperatures, sensitivities to impact, friction, and electrostatic discharge, which are assessed using techniques like differential scanning calorimetry and BAM testing. The formation of these complexes highlights ANQ's potential in applications requiring materials with specific sensitivities and thermal behaviors (Fischer et al., 2013).

Physical Properties Analysis

The study of ANQ's physical properties, such as its crystal structure, decomposition temperature, and sensitivity to various physical stresses, is essential for its application in the design of materials with desired thermal and mechanical properties. The characterization of ANQ complexes provides valuable data on their stability, reactivity, and potential safety considerations for handling and storage.

Chemical Properties Analysis

ANQ's chemical properties, including its reactivity with transition metals and the formation of stable complexes, are pivotal in understanding its potential applications. The ability of ANQ to engage in reactions leading to complexes with different anions and metals opens avenues for research in materials science, especially in the development of primary explosives and energetic materials. The detailed chemical analysis of ANQ's reactions and the resulting properties of its complexes are crucial for harnessing its full potential (Fischer et al., 2013).

Scientific Research Applications

  • Liver Disease : Aminoguanidine has been found to prevent concanavalin A-induced hepatitis in mice by inhibiting nitric oxide synthase. This suggests that nitric oxide may play a role in the development of this type of hepatitis (Okamoto et al., 2000).

  • Brain Injury : It reduces brain lesion volume after cold injury in rats by 15 to 27%, with combined pre- and post-treatment being more effective than post-treatment alone (Görlach et al., 2000).

  • Biochemical Research : Aminoguanidine can stabilize S-adenosylmethionine decarboxylase, affecting polyamine biosynthesis and polyamine degradation in cell culture studies (Stjernborg & Persson, 1993).

  • Diabetic Retinopathy : It inhibits diabetic retinopathy by inhibiting increased nitric oxide production in retinal cells, potentially through inhibition of NO production sequelae (Du et al., 2002).

  • Ischemic Brain Injury : Aminoguanidine slows down ischaemic lesion growth in the rat brain, potentially preserving perifocal neuron function, without affecting nitric oxide levels (Cash et al., 2001).

  • Cataract Prevention : It can prevent glycation and browning reactions in lens proteins by decreasing the active aldehyde form of sugars, which could benefit cataract patients (Lewis & Harding, 1990).

  • Inflammatory Response : Aminoguanidine improves survival rates after lipopolysaccharide challenge but aggravates platelet activating factor-induced lethality, suggesting nitric oxide production is not a major participant in platelet activating factor-induced inflammation (Takano et al., 1997).

  • Virology : Inhibiting iNOS with aminoguanidine in mice with lymphocytic choriomeningitis virus infection leads to increased proinflammatory cytokine expression, enhancing clinical severity and decreasing survival time (Campbell, 1996).

  • Material Science : [Ni(Amgu)2]X2 compounds, involving aminoguanidine, can be used as solid-state precursors for the preparation of NiO nanoparticles due to their low temperatures of decomposition and high purity and crystallinity (Selvakumar et al., 2018).

  • Transplantation Medicine : Combined with low doses of cyclosporine, it can effectively reduce allogeneic response in lung transplantation, potentially by reducing proinflammatory cytokines (Mattsson et al., 1996).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Oxidizing solids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

1-Amino-2-nitroguanidine (ANQ) is a high-energy nitrogen-rich compound with good detonation properties and low sensitivities. ANQ and some derivatives exhibit good application prospects in the field of energetic materials .

properties

IUPAC Name

2-aminoguanidine;nitric acid
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InChI

InChI=1S/CH6N4.HNO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PMGFHEJUUBDCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH7N5O3
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DSSTOX Substance ID

DTXSID8065032
Record name Aminoguanidinium nitrate
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Molecular Weight

137.10 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Aminoguanidine nitrate
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Product Name

Aminoguanidine nitrate

CAS RN

10308-82-4
Record name Aminoguanidine nitrate
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Record name Hydrazinecarboximidamide, nitrate (1:1)
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Record name Aminoguanidine nitrate
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Synthesis routes and methods

Procedure details

A process for preparing triaminoguanidine nitrate from relatively impure -99 percent)/commercial guanidine nitrate and commercial grade aqueous hydrazine (50-64 weight percent) in alcohol by: (1) adding enough hydrazine to form monoaminoguanidine nitrate, diaminoguanidine nitrate, or mixtures thereof, (2) physically removing the alcohol insoluble, solid impurities from the solution, (3) adding the remainder of the hydrazine needed to form triaminoguanidine nitrate, (4) adding nitric acid to adjust the pH to from 4.5 to 5.5, and (6) isolating the product triaminoguanidine nitrate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
RN Shreve, RP Carter - Industrial & Engineering Chemistry, 1944 - ACS Publications
In malting dyes from aminoguanidine it wa* first necessary to elaborate a process for its preparation. This involved the electrolytic reduction of nitro-guanidine. The nitroguanidine …
Number of citations: 10 pubs.acs.org
TE O'Connor, K Horgan, J Reilly - Journal of Applied Chemistry, 1951 - Wiley Online Library
… These were purified and found to be benzylideneazine, (mp 93’ c.) ; further concentration of the emulsion gave more of the azine and finally a crop of aminoguanidine nitrate. …
Number of citations: 0 onlinelibrary.wiley.com
JM Willis - 1942 - search.proquest.com
… aminoguanidine* For example, if 2 mois of aminoguanidine nitrate , one mol ofcup ric nitrate , and alittle sodium ace ta te a re mixed, ayield of violet , m icroscopic prism s isob ta in ed …
Number of citations: 2 search.proquest.com
C Görlach, T Hortobagyi, Z Benyo, M Wahl - Pflügers Archiv, 2000 - Springer
The aim of this study was to examine the effect of aminoguanidine (AG), which is thought to be an inducible nitric oxide synthase (iNOS) inhibitor, on lesion volume induced by cold …
Number of citations: 22 link.springer.com
PJ Kaste, F Volk, R Jacob, F Nagel, B Schon… - 1988 - apps.dtic.mil
… Thus, the spectra of diaminoguantdine nitrate (DAGN), aminoguanidine nitrate (AGN), and guanidine nitrate (GN) as well as TAGN were obtained as reference compounds. These are …
Number of citations: 0 apps.dtic.mil
RN Shreve, RP Carter, JM Willis - Industrial & Engineering …, 1944 - ACS Publications
… Their method was to treat aminoguanidine nitrate with an excess of neutral sodium nitrite in an aqueous medium at room temperature. After the solution had stood for 40 hours, the …
Number of citations: 7 pubs.acs.org
RAB Bannard, AA Casselman… - Canadian Journal of …, 1958 - cdnsciencepub.com
… Aminoguanidine nitrate (68.0 g, 0.500 mole) was added portionwise over a period of 1% hours to a refluxing solution of 2,4-pentanedione (50.0 g, 0.500 mole) in soy0 aqueous ethanol (…
Number of citations: 81 cdnsciencepub.com
FL Scott, J Reilly - Nature, 1952 - nature.com
… Thiele and Dralle' reported the condensation of aminoguanidine nitrate and cx-nitroso-f3-naphthol with the formation of cx-oximino-f3-naphthylidene-aminoguanidine nitrate. They …
Number of citations: 5 www.nature.com
AL Klein - 1941 - search.proquest.com
Due to the great importance which aminoguanidine is as suming in defense and the industrial arts, it was thought of importance to investigate more precisely the physical pro perties of …
Number of citations: 0 search.proquest.com
TAKLUN CHEN - Acta Chimica Sinica, 1958 - sioc-journal.cn
Two new synthetic products of antibiotic interest have been prepared by condensing 1, 3-or 1, 4-cyclohegane-dione respectively with aminoguanidine nitrate in the presence of acetic …
Number of citations: 2 sioc-journal.cn

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